4-(Chloromethyl)-3-fluorophenol
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Overview
Description
4-(Chloromethyl)-3-fluorophenol is an organic compound with the molecular formula C7H6ClFO It is a derivative of phenol, where the phenolic ring is substituted with a chloromethyl group at the 4-position and a fluorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-3-fluorophenol can be achieved through several methods. One common approach involves the chloromethylation of 3-fluorophenol. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring of 3-fluorophenol to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate and purity of the compound. Safety measures are crucial due to the reactive nature of the chloromethylating agents and the potential hazards associated with handling chlorinated compounds .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-3-fluorophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted phenol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl-substituted phenol, while oxidation with potassium permanganate can produce a quinone derivative .
Scientific Research Applications
4-(Chloromethyl)-3-fluorophenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be used in the development of new drugs.
Materials Science: It can be used in the preparation of functional materials, such as polymers and resins, with specific properties.
Chemical Biology: The compound can be used as a probe or reagent in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3-fluorophenol depends on its specific application
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites or modifying their structure.
Receptor Binding: The compound can bind to cellular receptors, affecting signal transduction pathways and cellular responses.
Chemical Reactivity: Its reactive functional groups allow it to form covalent bonds with target molecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)phenol: Lacks the fluorine atom, which may result in different reactivity and biological activity.
3-Fluorophenol:
4-(Bromomethyl)-3-fluorophenol: Similar structure but with a bromomethyl group instead of chloromethyl, which can influence its reactivity and interactions.
Uniqueness
4-(Chloromethyl)-3-fluorophenol is unique due to the presence of both chloromethyl and fluorine substituents on the phenolic ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. The compound’s dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Properties
Molecular Formula |
C7H6ClFO |
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Molecular Weight |
160.57 g/mol |
IUPAC Name |
4-(chloromethyl)-3-fluorophenol |
InChI |
InChI=1S/C7H6ClFO/c8-4-5-1-2-6(10)3-7(5)9/h1-3,10H,4H2 |
InChI Key |
QTVBLQFQCAHXII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CCl |
Origin of Product |
United States |
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